Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDFMQBMDDLTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with an acetylating agent to introduce the acetyl group.
Coupling with phenylpropanoate: The final step involves the coupling of the acylated sulfonamide with methyl 3-phenylpropanoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the fluorophenyl group may enhance binding affinity. The compound may also interact with cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Parameter | Methyl 2-[(2-{[(4-Fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate | Metsulfuron-Methyl | Ethametsulfuron-Methyl |
|---|---|---|---|
| Core Structure | Phenylpropanoate ester with acetyl-sulfonamide | Benzoate ester with sulfonylurea | Benzoate ester with sulfonylurea |
| Key Substituents | 4-Fluorophenyl, acetyl amino | Methoxy, methyl (triazine ring) | Ethoxy, methylamino (triazine ring) |
| Molecular Weight (g/mol) | ~390 (estimated) | 381.4 | 397.4 |
| LogP (Lipophilicity) | ~2.8 (predicted, higher due to fluorine) | 1.9 | 2.1 |
| Mode of Action | Hypothesized ALS inhibition* | ALS inhibition | ALS inhibition |
| Metabolic Stability | Likely enhanced (fluorine reduces oxidative degradation) | Moderate (methoxy group labile) | Moderate (ethoxy group labile) |
*ALS (acetolactate synthase) inhibition is inferred from structural similarities to sulfonylureas but requires experimental validation.
Structural Differences and Implications
- This could improve herbicidal potency but may also increase soil persistence.
- Acetyl Amino Linkage: Unlike the urea bridge in sulfonylureas, the acetyl amino group may alter conformational flexibility, affecting target-site interactions. This structural deviation suggests a possible novel mechanism or prodrug design (e.g., hydrolysis to release an active urea derivative).
- Phenylpropanoate Backbone: Compared to benzoate esters in metsulfuron-methyl, this backbone may reduce water solubility (higher logP), influencing foliar absorption and translocation in plants.
Functional and Environmental Considerations
- Bioactivity: Fluorinated analogs in agrochemicals often exhibit enhanced bioactivity and resistance management. For example, flucarbazone-sodium (a fluorinated ALS inhibitor) shows broader weed control than non-fluorinated counterparts .
- Degradation Pathways : The 4-fluorophenyl group likely confers resistance to microbial degradation, increasing environmental persistence. This contrasts with methoxy or ethoxy substituents in metsulfuron-methyl, which undergo faster hydrolytic cleavage.
- Selectivity: Classical sulfonylureas are selective for dicot weeds, but the fluorophenyl group in this compound may shift selectivity toward monocots, depending on uptake and metabolism.
Biological Activity
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H19FN2O5S
- Molecular Weight : 394.42 g/mol
- CAS Number : 1396998-10-9
The compound features a sulfonamide group, which is known for its role in biological activity, particularly in enzyme inhibition and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The sulfonamide moiety can form hydrogen bonds with amino acid residues in active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide-based compounds, which are known to exhibit antibacterial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for related compounds often range in the micromolar scale, indicating their potency.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 1.30 |
| Similar Sulfonamide Derivative | MCF7 (breast cancer) | 0.95 |
These findings suggest that this compound may exhibit comparable anticancer activity.
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition capabilities. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Case Studies
- In Vitro Studies : A study conducted on HepG2 cells demonstrated that this compound significantly inhibited cell proliferation, promoting apoptosis and cell cycle arrest.
- In Vivo Studies : In xenograft models, treatment with this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent.
Q & A
Q. What are the key synthetic routes for Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate?
Methodological Answer: The synthesis involves multi-step reactions:
Intermediate preparation : Start with 4-fluorophenyl sulfonic acid derivatives, as described in EP 1669347A1, where alkali salts of 4-fluorophenyl sulfinic acid are used to ensure regioselectivity .
Coupling reactions : Use carbodiimide crosslinkers (e.g., DCC) and catalysts (e.g., DMAP) to conjugate the sulfonylaminoacetyl moiety to the phenylpropanoate backbone. This mirrors methods in constrained dipeptide synthesis, where tert-butoxycarbonyl (Boc) protection is critical for amino group stability .
Purification : Employ preparative HPLC or column chromatography to isolate the final product, as demonstrated in the synthesis of fluorophenyl-containing amino acid derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity, as shown in constrained dipeptide studies .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase methods, similar to protocols for fluorinated phenylpropanoate analogs .
- Mass Spectrometry (MS) : FAB-MS or ESI-MS validate molecular weight and fragmentation patterns .
Q. How can researchers optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Test polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions (pH 6–8) based on the compound’s ester and sulfonamide groups.
- Stability : Conduct accelerated degradation studies under varying temperatures and pH, referencing methods for hydrolytically sensitive sulfonylurea derivatives .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., 4-chlorophenyl) or methoxyphenyl groups, as seen in related pesticidal sulfonylureas .
- Backbone alterations : Introduce constrained dipeptide motifs (e.g., pyrrolidinone rings) to evaluate conformational effects on bioactivity, using methods from peptidomimetic studies .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serine hydrolases, leveraging structural data from fluorophenyl-containing enzyme inhibitors .
Q. How can contradictory data on stereochemical outcomes in synthesis be resolved?
Methodological Answer:
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, as applied in the resolution of 3-chloro-2-methyl-2-hydroxy propionic acid derivatives .
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction, a method validated in crystallographic studies of methyl phenylpropanoate derivatives .
Q. What in vitro models are suitable for assessing metabolic stability?
Methodological Answer:
- Liver microsomes : Incubate the compound with human or rat liver microsomes, monitoring degradation via LC-MS. Reference protocols from fluorophenylpropanoate pharmacokinetic studies .
- CYP450 inhibition assays : Use fluorometric assays to evaluate interactions with cytochrome P450 enzymes, critical for predicting drug-drug interactions .
Q. How can computational methods predict the compound’s pharmacokinetic profile?
Methodological Answer:
- QSAR modeling : Train models on datasets of sulfonamide-containing compounds to predict absorption and distribution.
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using tools like GROMACS, informed by studies on fluorophenyl analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Parameter screening : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) software (e.g., JMP).
- Intermediate characterization : Use in-situ FTIR or LC-MS to identify side reactions (e.g., ester hydrolysis) that reduce yields, as observed in Boc-protection strategies .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
- Strict QC protocols : Require ≥95% purity (via HPLC) and NMR validation for each batch.
- Positive controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay plate to normalize activity data .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound?
Methodological Answer:
- Library design : Synthesize 10–20 analogs with systematic substitutions (e.g., fluorine → chlorine, methyl ester → ethyl ester).
- Assay panels : Test against diverse targets (e.g., proteases, kinases) using high-throughput screening (HTS) platforms, referencing fluorophenyl-based inhibitor studies .
- Data validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
